molecular formula C28H22O6 B1237245 Gnetin A CAS No. 82084-87-5

Gnetin A

Cat. No. B1237245
CAS RN: 82084-87-5
M. Wt: 454.5 g/mol
InChI Key: SVSWTEAHRCVGAR-XJAAUWFPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Gnetin A is a diarylheptanoid.

Scientific Research Applications

Immunomodulatory and Metabolic Effects

Gnetin A, found in Gnetum gnemon L. (melinjo), has shown potential in immunomodulation. A study by Nakagami et al. (2019) demonstrated that Gnetin-C supplementation increased the number of circulating natural killer (NK) cells, enhancing their cytotoxicity against target cells. It also significantly reduced levels of uric acid, low-density lipoprotein cholesterol, and various adiponectin forms, indicating its metabolic effects (Nakagami et al., 2019).

Neuroprotective Properties

Gnetin A has shown promise in neuroprotection, particularly in Alzheimer's disease. Seino et al. (2018) found that Gnetin C reduced amyloid-β 1-42 (Aβ42) production and ameliorated Aβ42-lowered cell viability in SH-SY5Y human neuroblastoma cells. It suppressed the expression of β-site amyloid precursor protein-cleaving enzyme-1 (BACE1) and enhanced matrix metalloproteinase-14 (MMP-14) expression, which may contribute to its neuroprotective effects (Seino et al., 2018).

Anticancer Potential

Gnetin A exhibits significant anticancer properties. Gao et al. (2015) observed that cis- and trans-gnetin H inhibited proliferation and induced apoptosis in various human cancer cell lines. These compounds promoted apoptosis by affecting mitochondrial cytochrome c release and caspase activation, suggesting their potential as chemotherapy agents (Gao et al., 2015). Additionally, Gadkari et al. (2020) reported that Gnetin C inhibited prostate cancer cell proliferation and viability, suggesting its efficacy in prostate cancer chemoprevention and therapy (Gadkari et al., 2020).

Anti-Angiogenic Effects

Kunimasa et al. (2011) found that Gnetin C, among other resveratrol derivatives from melinjo seeds, inhibited proliferation and tube formation in human umbilical vein endothelial cells, indicating its potential in suppressing tumor angiogenesis. This study highlights the antiangiogenic effects of Gnetin C, suggesting its use in cancer prevention and treatment (Kunimasa et al., 2011).

Skin-Whitening Agent

Yanagihara et al. (2012) explored Gnetin C as a skin-whitening agent. They found that Gnetin C inhibited melanogenesis in murine B16 cells by inhibiting tyrosinase, suggesting its potential as a new skin-whitening agent (Yanagihara et al., 2012).

Allergy Treatment

In the context of allergic disorders, Kim et al. (2014) demonstrated that gnetin H, isolated from Paeonia anomala, significantly inhibited mast cell degranulation and histamine secretion, showing promise as a therapeutic agent for allergic disorders (Kim et al., 2014).

Inflammatory Response Modulation

Gnetin H from Paeonia suffruticosa showed potential in modulating the inflammatory response. Park et al. (2016) found that cis- and trans-gnetin H inhibited cytokine response and prevented the activation of key signaling molecules in the NF-κB pathway in LPS-stimulated human THP-1 cells, suggesting their use in therapies for conditions associated with chronic inflammation (Park et al., 2016).

properties

CAS RN

82084-87-5

Product Name

Gnetin A

Molecular Formula

C28H22O6

Molecular Weight

454.5 g/mol

IUPAC Name

(1S,5R,6R,7R)-6-(3,5-dihydroxyphenyl)-7-(4-hydroxyphenyl)-4-[(E)-2-(4-hydroxyphenyl)ethenyl]bicyclo[3.2.1]oct-3-ene-2,8-dione

InChI

InChI=1S/C28H22O6/c29-19-7-2-15(3-8-19)1-4-17-13-23(33)27-24(16-5-9-20(30)10-6-16)25(26(17)28(27)34)18-11-21(31)14-22(32)12-18/h1-14,24-27,29-32H/b4-1+/t24-,25-,26+,27-/m1/s1

InChI Key

SVSWTEAHRCVGAR-XJAAUWFPSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C/C2=CC(=O)[C@@H]3[C@@H]([C@H]([C@H]2C3=O)C4=CC(=CC(=C4)O)O)C5=CC=C(C=C5)O)O

SMILES

C1=CC(=CC=C1C=CC2=CC(=O)C3C(C(C2C3=O)C4=CC(=CC(=C4)O)O)C5=CC=C(C=C5)O)O

Canonical SMILES

C1=CC(=CC=C1C=CC2=CC(=O)C3C(C(C2C3=O)C4=CC(=CC(=C4)O)O)C5=CC=C(C=C5)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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